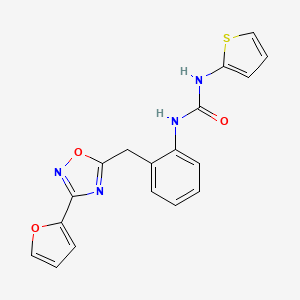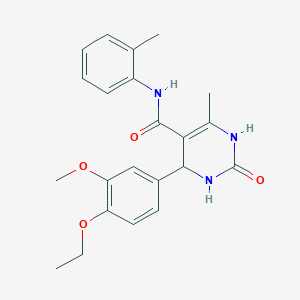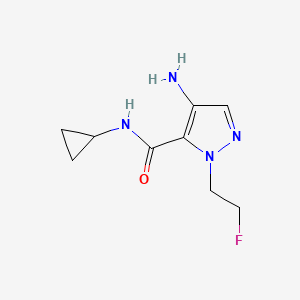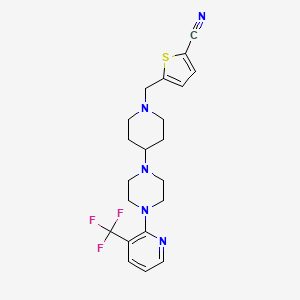![molecular formula C13H17N3O B2842027 2-Phenyl-1,2,4-triazaspiro[4.5]decan-3-one CAS No. 73150-79-5](/img/structure/B2842027.png)
2-Phenyl-1,2,4-triazaspiro[4.5]decan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Phenyl-1,2,4-triazaspiro[4.5]decan-3-one” is a chemical compound with the molecular formula C13H17N3O . It has an average mass of 231.294 Da and a monoisotopic mass of 231.137161 Da . It is a metabolite of the long-acting neuroleptic agent Fluspirilene .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C13H17N3O/c17-12-13(6-8-14-9-7-13)16(10-15-12)11-4-2-1-3-5-11/h1-5,14H,6-10H2,(H,15,17) . Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 231.2936 . More detailed physical and chemical properties were not available in the sources I found.科学的研究の応用
Ultrasound-assisted Synthesis
2-Phenyl-1,2,4-triazaspiro[4.5]decan-3-one derivatives have been constructed using ultrasound-assisted synthesis methods. This approach offers benefits such as environmental friendliness, energy efficiency, short reaction times, and greater selectivity under ambient conditions (Velupula et al., 2021).
Biological Activity at Opioid Receptors
Compounds derived from this compound have shown biological activity at various opioid receptors, including mu, delta, kappa, and opioid receptor like-1 (ORL-1) G-protein coupled receptors (Jordan et al., 2005).
Ligand for ORL1 (orphanin FQ/nociceptin) Receptor
Derivatives of this compound have been used in the discovery of high-affinity ligands for the human ORL1 receptor. These compounds exhibit selectivity versus opioid receptors and act as full agonists in biochemical assays (Röver et al., 2000).
Anti-Leukemic Activity
A specific derivative of this compound has been synthesized and found to exhibit cytotoxic potential against several human leukemia cell lines, indicating its potential use in anti-leukemic therapy (Guillon et al., 2020).
Potential Antipsychotic Agents
Certain this compound derivatives have been shown to have antipsychotic profiles in pharmacological test models, suggesting their potential use as antipsychotic agents (Wise et al., 1985).
Anxiolytic-like Properties
Some derivatives of this compound were found to exhibit anxiolytic-like effects in in vivo testing, indicating their potential application in treating anxiety disorders (Wichmann et al., 2000).
Dopamine D2 Receptor Radioligand
This compound derivatives have been developed as potential ligands for dopamine D2 receptors, important in the study of neuropsychiatric disorders (Waterhouse et al., 1998).
Tachykinin NK2 Receptor Antagonists
These compounds have shown NK2 receptor affinities, which could be relevant for conditions like asthma and bronchoconstriction (Smith et al., 1995).
作用機序
Target of Action
The primary targets of 2-Phenyl-1,2,4-triazaspiro[4Similar compounds have been identified as selective dor agonists .
Mode of Action
The exact mode of action of 2-Phenyl-1,2,4-triazaspiro[4It’s known that dor agonists typically bind to and activate delta opioid receptors, leading to a variety of physiological responses such as analgesia .
Biochemical Pathways
The specific biochemical pathways affected by 2-Phenyl-1,2,4-triazaspiro[4Dor agonists generally modulate pain perception and response through the central nervous system .
Result of Action
The molecular and cellular effects of 2-Phenyl-1,2,4-triazaspiro[4Similar compounds have been reported to induce antinociceptive effects and convulsions .
生化学分析
Biochemical Properties
It is known to interact with certain enzymes and proteins
Cellular Effects
It is suggested that it may have some influence on cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
2-phenyl-1,2,4-triazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-12-14-13(9-5-2-6-10-13)15-16(12)11-7-3-1-4-8-11/h1,3-4,7-8,15H,2,5-6,9-10H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHVGNXZDRUBPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC(=O)N(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
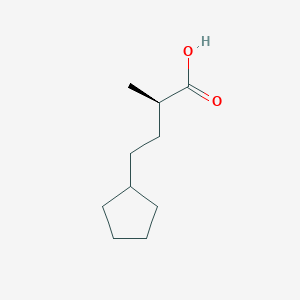
![(2S)-2-[2-(4-fluorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B2841948.png)

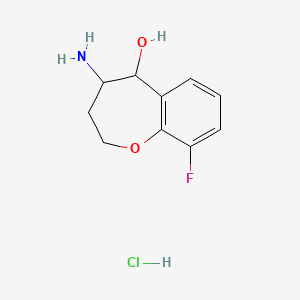
![1-(2,6-Difluorophenyl)-3-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}urea](/img/structure/B2841953.png)

![1-METHYL-5-[(METHYLAMINO)METHYL]PYRROLIDIN-2-ONE](/img/structure/B2841956.png)
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(morpholine-4-sulfonyl)-1,4'-bipiperidine](/img/structure/B2841957.png)
![N-(2-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2841959.png)
